Kibdelin C2

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycoconjugates - Glycopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

105997-85-1 |

|---|---|

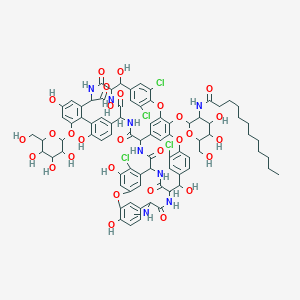

Molecular Formula |

C83H88Cl4N8O29 |

Molecular Weight |

1803.4 g/mol |

IUPAC Name |

5,15,32,65-tetrachloro-64-[3-(dodecanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,18,26,31,44,49-hexahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |

InChI |

InChI=1S/C83H88Cl4N8O29/c1-3-4-5-6-7-8-9-10-11-12-55(102)89-65-70(107)68(105)53(30-96)122-82(65)124-74-51-24-35-25-52(74)120-73-43(85)21-36(22-44(73)86)67(104)64-80(115)93-62(81(116)117)40-26-37(98)27-50(121-83-72(109)71(108)69(106)54(31-97)123-83)56(40)39-19-32(13-16-45(39)99)59(76(111)95-64)90-77(112)60(35)91-78(113)61-41-28-38(29-47(101)57(41)87)118-49-23-33(14-17-46(49)100)58(88-2)75(110)94-63(79(114)92-61)66(103)34-15-18-48(119-51)42(84)20-34/h13-29,53-54,58-72,82-83,88,96-101,103-109H,3-12,30-31H2,1-2H3,(H,89,102)(H,90,112)(H,91,113)(H,92,114)(H,93,115)(H,94,110)(H,95,111)(H,116,117) |

InChI Key |

GWYRZMPGANUJTA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5Cl)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(C(C2=CC(=C(O3)C=C2)Cl)O)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)CO)O)O |

Synonyms |

kibdelin C2 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Kibdelin C2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Kibdelin C2, a member of the novel glycopeptide antibiotic complex produced by the actinomycete Kibdelosporangium aridum. The information presented here is compiled from foundational studies and is intended to serve as a comprehensive resource for researchers in natural product discovery and antibiotic development.

Discovery of the Kibdelin Complex

The Kibdelin antibiotic complex was first identified from the fermentation broth of a new subspecies of actinomycete, Kibdelosporangium aridum subsp. largum (strain SK&F AAD-609). This microorganism was isolated from a soil sample collected in Arizona.[1] The Kibdelins are a series of related glycopeptides, including Kibdelin A, B, C1, C2, and D. These compounds were found to be structurally related to the aridicins but possess a unique N-acylglucosamine moiety.[2]

Producing Microorganism

-

Genus: Kibdelosporangium

-

Species: aridum

-

Subspecies: largum

-

Strain Designation: SK&F AAD-609[1]

-

Isolation Source: Soil from Arizona, United States

Experimental Protocols

Fermentation for Kibdelin Production

A two-stage fermentation process was utilized for the production of the Kibdelin complex.

Vegetative Culture:

-

A 250 ml Erlenmeyer flask containing 50 ml of vegetative medium (see Table 1) was inoculated with a lyophilized culture of K. aridum subsp. largum.

-

The flask was incubated at 30°C for 72 hours on a rotary shaker at 250 rpm.

-

A 2.5 ml aliquot of this primary vegetative culture was used to inoculate a second 250 ml flask containing 50 ml of the same medium.

-

The secondary vegetative culture was incubated under the same conditions for 24 hours.

Production Culture:

-

A 2-liter Erlenmeyer flask containing 1 liter of production medium (see Table 1) was inoculated with a 5% (v/v) aliquot of the secondary vegetative culture.

-

The production culture was incubated at 28°C for 144 hours on a rotary shaker at 250 rpm.

Table 1: Fermentation Media Composition

| Component | Vegetative Medium ( g/liter ) | Production Medium ( g/liter ) |

| Glucose | 10 | - |

| Soluble Starch | - | 20 |

| NZ Amine A | 5 | - |

| Ardamine pH | - | 5 |

| Beef Extract | 3 | - |

| Yeast Extract | 3 | 3 |

| CaCO₃ | 1 | 3 |

| MOPS | 21 | 21 |

| pH | 7.3 (pre-sterilization) | 7.3 (pre-sterilization) |

Isolation and Purification of this compound

The Kibdelin complex was isolated from the fermentation broth using a combination of affinity and reversed-phase chromatography.[2]

-

Harvest and Filtration: The whole fermentation broth was harvested and the pH was adjusted to 8.0. The broth was then filtered to separate the mycelium from the supernatant.

-

Affinity Chromatography: The filtered supernatant was applied to a D-alanyl-D-alanine agarose affinity column. The column was washed with water and the Kibdelin complex was eluted with 50% acetonitrile in water.[2]

-

Preparative Reversed-Phase HPLC: The eluted fraction containing the Kibdelin complex was concentrated and then subjected to preparative reversed-phase high-performance liquid chromatography (HPLC) to resolve the individual Kibdelin components.[2]

Structural Elucidation

The structure of this compound and its related compounds was determined using a combination of analytical techniques.[2]

-

Mild Acid Hydrolysis: This revealed that the Kibdelins share the same mannosyl aglycon as the aridicins.[2]

-

FAB Mass Spectrometry: Provided molecular weight information.

-

Isoelectric Focusing and Potentiometric Titration: Determined the acidic and basic properties of the molecules.

-

Carbohydrate and Fatty Acid Analyses: Confirmed the presence of N-acylglucosamine and identified the specific fatty acid moieties for each Kibdelin.

This compound is characterized as an N-acylglucosamine analog of the aridicin aglycon, containing a saturated branched-chain C10-C12 fatty acid. The key structural difference between the Kibdelins and aridicins is the oxidation level at the C-6 position of the amino sugar.[2]

Biological Activity

The Kibdelin complex demonstrated significant in vitro activity against a range of Gram-positive bacteria, including methicillin-resistant staphylococci.[1] The biological activity of the Kibdelin complex is summarized in the table below.

Table 2: In Vitro Antibacterial Activity of Kibdelin Complex (MIC, µg/ml)

| Organism | MIC (µg/ml) |

| Staphylococcus aureus (penicillin-sensitive) | 0.1 - 0.2 |

| Staphylococcus aureus (penicillin-resistant) | 0.1 - 0.4 |

| Staphylococcus aureus (methicillin-resistant) | 0.2 - 0.8 |

| Staphylococcus epidermidis | 0.1 - 0.4 |

| Streptococcus pyogenes | 0.05 - 0.2 |

| Streptococcus pneumoniae | 0.02 - 0.1 |

| Enterococcus faecalis | 0.4 - 1.6 |

| Clostridium difficile | 0.2 - 0.8 |

Data represents the range of MICs for multiple strains.

In vivo studies in mice demonstrated the effectiveness of the Kibdelin complex in protecting against infections caused by Gram-positive bacteria. Pharmacokinetic studies indicated that the Kibdelins have high serum concentrations and a long half-life, suggesting potential for long-acting therapeutic use.[1]

Mechanism of Action

As a member of the glycopeptide class of antibiotics, this compound is presumed to act by inhibiting bacterial cell wall synthesis. The mechanism involves binding to the D-alanyl-D-alanine terminus of the growing peptidoglycan chains, thereby preventing their cross-linking and compromising the integrity of the bacterial cell wall.

Caption: Mechanism of action of this compound.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow from the discovery of the producing organism to the isolation of this compound.

Caption: Workflow for this compound discovery and isolation.

References

Kibdelin C2: A Technical Guide to its Source and Natural Origin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the source and natural origin of Kibdelin C2, a potent glycopeptide antibiotic. This document details the producing microorganism, its natural habitat, and the methodologies for its production and isolation, presented in a format tailored for research and development applications.

Source and Natural Origin

This compound is a natural product belonging to the kibdelin complex of novel glycopeptide antibiotics.

Producing Organism: The source of this compound is the bacterium Kibdelosporangium aridum subsp. largum (strain SK&F AAD-609). This actinomycete is a Gram-positive, spore-forming bacterium characterized by the formation of substrate and aerial mycelia.

Natural Habitat: The genus Kibdelosporangium is typically isolated from soil environments. Specifically, Kibdelosporangium aridum has been found in arid and desert soils, suggesting an adaptation to environments with low water availability and high sun exposure. This ecological niche points to a potential for unique metabolic pathways and the production of specialized secondary metabolites, such as the kibdelins.

Production and Quantitative Data

| Parameter | Value | Reference |

| Producing Organism | Kibdelosporangium aridum subsp. largum (SK&F AAD-609) | Shearer et al., 1986 |

| Product | Kibdelin Complex (including this compound) | Shearer et al., 1986 |

| Fermentation Time | 96 - 168 hours | Shearer et al., 1986 |

| Reported Yield | Data for the entire complex, not specified for C2 | Shearer et al., 1986 |

Experimental Protocols

The following sections provide detailed methodologies for the cultivation of Kibdelosporangium aridum subsp. largum and the subsequent isolation and purification of this compound, based on the foundational research.

Cultivation of Kibdelosporangium aridum subsp. largum

This protocol outlines the fermentation process for the production of the kibdelin complex.

Medium Composition:

A suitable production medium for Kibdelosporangium aridum can be formulated based on media used for other actinomycetes. A patent describing the production of a related antibiotic complex by Kibdelosporangium aridum suggests the use of an aqueous nutrient medium containing assimilable sources of carbon and nitrogen.

Example Fermentation Medium:

| Component | Concentration (g/L) |

| Glucose | 10.0 |

| Yeast Extract | 4.0 |

| Malt Extract | 10.0 |

| CaCO₃ | 2.0 |

| Agar (for solid medium) | 18.0 |

(Note: This is a general medium for Streptomyces and may need optimization for maximal this compound production.)

Fermentation Parameters:

-

Inoculum: A vegetative mycelial suspension of K. aridum subsp. largum.

-

Fermentation Type: Submerged aerobic fermentation.

-

Temperature: 28-30 °C.

-

pH: Maintained between 6.5 and 7.5.

-

Aeration: Sufficient aeration to maintain dissolved oxygen levels.

-

Agitation: Continuous agitation to ensure proper mixing and mass transfer.

-

Duration: 4 to 7 days.

Isolation and Purification of this compound

The purification of this compound from the fermentation broth involves a multi-step chromatographic process.

Step 1: Affinity Chromatography

-

Principle: This step utilizes the specific binding affinity of glycopeptide antibiotics to a ligand, typically a peptide that mimics the bacterial cell wall target (e.g., D-Ala-D-Ala).

-

Stationary Phase: D-Alanyl-D-Alanine agarose column.

-

Loading: The clarified fermentation broth is passed through the column.

-

Washing: The column is washed with a suitable buffer (e.g., phosphate-buffered saline) to remove unbound impurities.

-

Elution: The kibdelin complex is eluted using a competitive ligand or a change in pH.

Step 2: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Principle: This step separates the components of the kibdelin complex based on their hydrophobicity.

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Detection: UV absorbance at a suitable wavelength (e.g., 280 nm).

-

Fraction Collection: Fractions are collected and analyzed for the presence of this compound.

-

Final Purification: Fractions containing pure this compound are pooled, desalted, and lyophilized.

Visualizations

The following diagrams illustrate the experimental workflow for this compound isolation and a proposed biosynthetic pathway.

Caption: Experimental workflow for the isolation and purification of this compound.

Caption: Proposed biosynthetic pathway for this compound.

In-depth Technical Guide: Target Identification Studies of Kibdelin C2

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Kibdelin C2 is a novel small molecule with demonstrated biological activity, the precise molecular target of which remains a critical area of investigation. The identification of a drug's molecular target is a foundational step in drug discovery and development, providing crucial insights into its mechanism of action, potential therapeutic applications, and off-target effects.[1] This guide provides a detailed overview of the experimental methodologies and computational approaches that can be employed in the target identification of this compound.

Methodologies for Target Identification

The pursuit of this compound's molecular target can be broadly categorized into two main approaches: affinity-based pull-down methods and label-free methods.[1] The selection of a particular strategy is crucial and must be carefully considered based on the physicochemical properties of this compound and the biological system being investigated.[1]

Affinity-Based Pull-Down Approaches

Affinity-based pull-down methods rely on the specific interaction between this compound and its protein target(s).[1] This typically involves chemically modifying this compound to incorporate a tag, such as biotin or a photoaffinity linker, which allows for the selective isolation of its binding partners from a complex biological mixture like a cell lysate.[1]

-

Synthesis of Biotinylated this compound: Synthesize a derivative of this compound with a biotin tag attached via a flexible linker. The linker is crucial to minimize steric hindrance that could interfere with target binding.

-

Cell Culture and Lysis: Culture the relevant cell line to a sufficient density and prepare a cell lysate using a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Incubation: Incubate the biotinylated this compound with the cell lysate to allow for the formation of the this compound-target protein complex. A control incubation with an unconjugated biotin molecule should be run in parallel.

-

Capture of Biotinylated Complexes: Add streptavidin-coated magnetic beads or agarose resin to the lysate and incubate to capture the biotinylated this compound and its bound proteins.

-

Washing: Wash the beads extensively to remove non-specific protein binders.

-

Elution: Elute the bound proteins from the beads using a competitive elution buffer or by denaturing the proteins.

-

Protein Identification: Identify the eluted proteins using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by mass spectrometry.[1]

The general workflow for this approach is depicted below:

Label-Free Approaches

Label-free methods utilize this compound in its natural, unmodified state to identify its target proteins.[1] This avoids the potential for the attached tag to interfere with the binding interaction.

The DARTS technique is based on the principle that the binding of a small molecule to its target protein can increase the protein's stability and resistance to proteolysis.[1]

-

Cell Lysate Preparation: Prepare a cell lysate in a suitable buffer.

-

Incubation with this compound: Incubate the cell lysate with this compound. A control incubation without this compound should be run in parallel.

-

Protease Treatment: Treat both the this compound-incubated lysate and the control lysate with a protease, such as thermolysin or pronase.

-

Quenching: Stop the protease reaction after a specific time.

-

Analysis by SDS-PAGE: Analyze the protein profiles of both samples using SDS-PAGE. The target protein of this compound should show increased resistance to proteolysis and therefore appear as a more prominent band in the this compound-treated sample compared to the control.

-

Protein Identification: Excise the band of interest and identify the protein using mass spectrometry.

The logical flow of the DARTS experiment is outlined below:

References

Unraveling the Structure-Activity Relationship of Kibdelin Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) of Kibdelin analogs, a class of potent cytotoxic agents. By summarizing quantitative data, detailing experimental protocols, and visualizing the proposed signaling pathways, this document aims to provide a comprehensive resource for researchers in the fields of oncology and medicinal chemistry.

Core Findings: Structure-Activity Relationship of Kibdelin Analogs

Kibdelones, the broader family to which Kibdelin belongs, are polycyclic tetrahydroxanthones that exhibit potent cytotoxicity against a range of human cancer cell lines. The core structure consists of a hexacyclic scaffold. Structure-activity relationship studies on simplified, synthetically accessible analogs of Kibdelone C have revealed several key insights into the pharmacophore.

The cytotoxicity of Kibdelone C analogs has been evaluated against various cancer cell lines, with IC50 values in the low nanomolar range. Notably, several simplified derivatives have shown improved chemical stability and, in some cases, higher activity than the natural product itself.

A significant finding is that the complex stereochemistry of the natural product does not appear to be essential for its cytotoxic activity. Both enantiomers of Kibdelone C exhibit comparable low nanomolar cytotoxicity. Furthermore, simplified, achiral analogs lacking the intricate stereocenters of the natural product retain potent activity. This suggests that the overall shape and electronic properties of the core scaffold are the primary determinants of cytotoxicity.

Modifications to the F-ring of the Kibdelone C scaffold have shown that hydroxylation at this position is not a strict requirement for activity. In fact, a simplified analog with an unsubstituted aryl F-ring was found to be as active as Kibdelone C. Additionally, chlorination and the presence of a hydroquinone in the B-ring are not essential for the cytotoxic effects.

These findings open avenues for the design and synthesis of novel, more readily accessible Kibdelin analogs with potentially improved therapeutic profiles.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxicity (IC50 values) of Kibdelone C and its simplified analogs against various human cancer cell lines.

| Compound | HCT116 (Colon) IC50 (nM) | A549 (Lung) IC50 (nM) | PANC-1 (Pancreatic) IC50 (nM) | MDA-MB-231 (Breast) IC50 (nM) |

| (+)-Kibdelone C | 3 - 5 | < 5 | < 5 | < 5 |

| (-)-Kibdelone C | 3 - 5 | < 5 | < 5 | < 5 |

| Analog 74 (Unsubstituted F-ring) | Not Reported | < 5 | < 5 | < 5 |

| Analog 75 (C10 hydroxyl only) | Not Reported | < 5 | < 5 | < 5 |

| Analog 76 (Diol, simaomicin α F-ring) | Not Reported | < 5 | < 5 | < 5 |

| Analog 77 (Lacks C13 hydroxyl) | Not Reported | < 5 | < 5 | < 5 |

Experimental Protocols

Cell Viability (Cytotoxicity) Assay

The cytotoxicity of Kibdelin analogs is typically determined using a Sulforhodamine B (SRB) colorimetric assay. This assay relies on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.

Protocol:

-

Cell Seeding: Cancer cell lines (e.g., HCT116, A549, PANC-1, MDA-MB-231) are seeded in 96-well plates at a density of 2,000 to 5,000 cells per well in a suitable growth medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: The Kibdelin analogs are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. A serial dilution of each compound is prepared in the growth medium. The medium from the cell plates is aspirated, and 100 µL of the medium containing the test compounds at various concentrations is added to each well. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for 72 hours at 37°C and 5% CO2.

-

Cell Fixation: After the incubation period, the supernatant is discarded, and the cells are fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. The plates are then incubated at 4°C for 1 hour.

-

Staining: The TCA is removed by washing the plates five times with slow-running tap water. The plates are then air-dried. 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.

-

Washing: Unbound SRB is removed by washing the plates five times with 1% (v/v) acetic acid. The plates are then air-dried.

-

Solubilization and Absorbance Reading: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye. The absorbance is measured at 510 nm using a microplate reader.

-

Data Analysis: The percentage of cell survival is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.

Immunofluorescence Staining of the Actin Cytoskeleton

To visualize the effects of Kibdelin analogs on the actin cytoskeleton, immunofluorescence staining is performed.

Protocol:

-

Cell Culture and Treatment: Cells are grown on glass coverslips in 24-well plates. After reaching the desired confluency, they are treated with the Kibdelin analog at its approximate IC50 concentration for a specified period (e.g., 24 hours).

-

Fixation and Permeabilization: The cells are washed with phosphate-buffered saline (PBS) and then fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature. After washing with PBS, the cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: To reduce non-specific binding, the cells are incubated in a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 30 minutes.

-

Actin Staining: The cells are then incubated with a fluorescently-labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) at a suitable concentration in the blocking buffer for 1 hour at room temperature in the dark. Phalloidin specifically binds to F-actin.

-

Nuclear Staining: After washing with PBS, the cell nuclei are counterstained with a DNA-binding dye such as 4',6-diamidino-2-phenylindole (DAPI).

-

Mounting and Imaging: The coverslips are mounted on microscope slides using an anti-fade mounting medium. The stained cells are then visualized using a fluorescence or confocal microscope.

Proposed Signaling Pathway for Actin Disruption

Cellular studies have revealed that Kibdelone C and its simplified derivatives disrupt the actin cytoskeleton without directly binding to actin or affecting its polymerization in vitro.[1] This suggests that these compounds act on an upstream signaling pathway that regulates actin dynamics. While the direct molecular target of Kibdelin analogs remains to be elucidated, a plausible hypothesis involves the induction of cellular stress, leading to the activation of signaling cascades that converge on the actin cytoskeleton.

One such well-established pathway involves the Rho family of small GTPases, which are master regulators of the actin cytoskeleton.[2] Cellular stress is known to activate stress-activated protein kinase (SAPK) pathways, which can, in turn, influence Rho GTPase activity.

Caption: Proposed signaling cascade initiated by Kibdelin analogs.

Experimental Workflow for SAR Studies

The process of conducting structure-activity relationship studies for Kibdelin analogs involves a cyclical workflow of design, synthesis, and biological evaluation.

Caption: Iterative workflow for Kibdelin analog SAR studies.

References

In-Depth Technical Guide to the Physicochemical Properties of Kibdelin C2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kibdelin C2 is a member of the kibdelin class of glycopeptide antibiotics. These complex natural products are produced by the actinomycete Kibdelosporangium aridum subsp. largum (strain SK&F AAD-609), first isolated from a desert soil sample.[1][2][3] Like other glycopeptide antibiotics, kibdelins exhibit potent activity against a range of Gram-positive bacteria.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols and an exploration of its mechanism of action.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its solubility, stability, and suitability for formulation and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₈₃H₈₈Cl₄N₈O₂₉ | [4][5] |

| Molecular Weight | 1803.44 g/mol | [4][5] |

| CAS Number | 105997-85-1 | [4][5] |

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The primary mechanism of action for this compound, consistent with other glycopeptide antibiotics, is the inhibition of bacterial cell wall biosynthesis.[6][7] This is achieved through a specific interaction with the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[8] By binding to this dipeptide, this compound sterically hinders the transglycosylation and transpeptidation reactions that are essential for the polymerization and cross-linking of the peptidoglycan layer.[6][7] This disruption of cell wall integrity ultimately leads to bacterial cell lysis and death.

While this is the established primary mechanism, it is important to note that some glycopeptide antibiotics can have secondary effects, such as altering cell membrane permeability or inhibiting other cellular processes. However, specific studies on this compound modulating other distinct signaling pathways have not been identified in the reviewed literature.

Caption: Mechanism of action of this compound.

Experimental Protocols

Isolation and Purification of the Kibdelin Complex

The kibdelin antibiotic complex is isolated from the fermentation broth of Kibdelosporangium aridum subsp. largum (SK&F AAD-609). The following is a generalized protocol based on the initial discovery literature.[9]

Caption: Generalized workflow for the isolation of this compound.

Detailed Steps:

-

Fermentation: Culture Kibdelosporangium aridum subsp. largum in a suitable fermentation medium to produce the kibdelin complex.

-

Harvest and Filtration: At the end of the fermentation cycle, harvest the broth and remove the mycelia by filtration.

-

Affinity Chromatography: The clarified broth is passed through a D-alanyl-D-alanine agarose affinity column. The kibdelin components, which have a high affinity for this ligand, will bind to the column.

-

Elution: Elute the bound kibdelins from the affinity column using an appropriate buffer.

-

Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The eluted fraction containing the kibdelin complex is then subjected to preparative RP-HPLC to separate the individual components.

-

Fraction Collection: Collect the fraction corresponding to this compound based on the retention time and detector response.

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The broth microdilution method is a standard procedure for this assay.[10][11]

Materials:

-

This compound stock solution of known concentration.

-

Mueller-Hinton Broth (MHB), cation-adjusted.

-

96-well microtiter plates.

-

Bacterial inoculum standardized to approximately 5 x 10⁵ CFU/mL.

-

Positive control (bacterial inoculum in broth without antibiotic).

-

Negative control (broth only).

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of the this compound stock solution in MHB across the wells of a 96-well plate.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well containing the this compound dilution.

-

Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours under ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[10]

Cell Wall Synthesis Inhibition Assay

A whole-cell assay can be employed to confirm that this compound's mechanism of action involves the inhibition of peptidoglycan synthesis.[12][13] This assay typically measures the incorporation of a radiolabeled precursor into the bacterial cell wall.

Principle:

This assay relies on the ability of bacteria to incorporate radiolabeled precursors, such as N-acetylglucosamine (¹⁴C-GlcNAc) or meso-[³H]diaminopimelic acid, into newly synthesized peptidoglycan.[12][13] An inhibitor of cell wall synthesis will prevent this incorporation.

Generalized Protocol:

-

Bacterial Culture: Grow a susceptible bacterial strain to the mid-logarithmic phase.

-

Assay Setup: In a reaction mixture, combine the bacterial culture, the radiolabeled precursor, and varying concentrations of this compound. Include a no-antibiotic control.

-

Incubation: Incubate the reaction mixtures under conditions that support bacterial growth and cell wall synthesis.

-

Precipitation and Washing: Stop the reaction and precipitate the macromolecules, including the cell wall, using an acid (e.g., trichloroacetic acid). Wash the precipitate to remove unincorporated radiolabeled precursor.

-

Quantification: Measure the radioactivity of the precipitate using a scintillation counter. A decrease in radioactivity in the presence of this compound compared to the control indicates inhibition of cell wall synthesis.

Conclusion

This compound is a potent glycopeptide antibiotic with a well-established mechanism of action targeting bacterial cell wall synthesis. While its fundamental molecular formula and weight are known, a comprehensive understanding of its physicochemical properties for advanced drug development requires further experimental characterization. The provided protocols offer a foundational framework for the isolation, purification, and biological evaluation of this compound. Further research into its specific interactions and potential secondary mechanisms could unveil new therapeutic opportunities.

References

- 1. Kibdelins, novel glycopeptide antibiotics. I. Discovery, production, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kibdelosporangium aridum subsp. largum | Type strain | DSM 44150, ATCC 39922, IFO 15152, NBRC 15152, JCM 9107, IMSNU 21347, KCTC 9363, NRRL B-24462 | BacDiveID:13291 [bacdive.dsmz.de]

- 3. Subspecies: Kibdelosporangium aridum largum [lpsn.dsmz.de]

- 4. This compound - CD BioSustainable [sustainable-bio.com]

- 5. This compound | 105997-85-1 [amp.chemicalbook.com]

- 6. Cell Wall Biosynthesis Inhibitor - Creative Biolabs [creative-biolabs.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Glycopeptide antibiotics and their novel semi-synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. KIBDELINS (AAD-609), NOVEL GLYCOPEPTIDE ANTIBIOTICS [jstage.jst.go.jp]

- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. idexx.dk [idexx.dk]

- 12. Studies on bacterial cell wall inhibitors. VI. Screening method for the specific inhibitors of peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Assay Development for Kibdelin C2

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Kibdelin C2 is a novel natural product with potential therapeutic applications. As with any new chemical entity, a thorough in vitro characterization is the first step in understanding its biological activity and mechanism of action. These application notes provide a comprehensive guide to developing a panel of in vitro assays to profile this compound. The protocols detailed below are foundational for assessing its effects on cell viability, apoptosis, and specific enzyme activity, providing a solid basis for further preclinical development.

Section 1: Cell Viability and Proliferation Assays

Application Note:

The initial assessment of a novel compound's biological activity often begins with evaluating its effect on cell proliferation and viability. These assays are crucial for determining cytotoxic or cytostatic effects and for establishing a therapeutic window. The MTT assay is a widely used, robust, and cost-effective colorimetric method for assessing metabolic activity, which is an indicator of cell viability.[1][2] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[2] The intensity of the purple color is directly proportional to the number of viable cells.[3] This assay is recommended as a primary screen to determine the concentration range at which this compound affects cell viability across various cancer cell lines.

Experimental Protocol: MTT Cell Proliferation Assay [1][3]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours, then measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) |

| MCF-7 | [Insert Value] | [Insert Value] |

| A549 | [Insert Value] | [Insert Value] |

| HCT116 | [Insert Value] | [Insert Value] |

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

References

Application Notes and Protocols: Kibdelin C2

A comprehensive guide for researchers, scientists, and drug development professionals on the cell culture treatment protocols for Kibdelin C2.

Introduction

This compound is a novel therapeutic compound with significant potential in cellular research and drug development. Its mechanism of action involves the modulation of key signaling pathways that regulate cell growth, proliferation, and apoptosis. Understanding the precise protocols for its application in cell culture is crucial for obtaining reproducible and meaningful experimental results. These application notes provide detailed methodologies for the use of this compound in various cell-based assays, along with data presentation and visualization of its signaling cascade.

Data Summary

The following table summarizes the quantitative data associated with the cellular effects of this compound treatment.

| Parameter | Cell Line | Value | Experimental Context |

| IC50 | HCT116 | 5 µM | 72-hour treatment, cell viability assessed by MTT assay |

| A549 | 12 µM | 72-hour treatment, cell viability assessed by MTT assay | |

| Apoptosis Induction | HCT116 | 45% | 24-hour treatment with 10 µM this compound, measured by Annexin V staining |

| A549 | 30% | 24-hour treatment with 20 µM this compound, measured by Annexin V staining | |

| Caspase-3 Activation | HCT116 | 3.5-fold increase | 24-hour treatment with 10 µM this compound |

Experimental Protocols

Cell Culture and Maintenance

Objective: To maintain healthy and viable cell cultures for subsequent treatment with this compound.

Materials:

-

HCT116 or A549 cell lines

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-75)

-

6-well, 12-well, and 96-well plates

-

Incubator (37°C, 5% CO2)

Protocol:

-

Culture HCT116 and A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days or when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them at a lower density in fresh medium.

Cell Viability Assay (MTT)

Objective: To determine the cytotoxic effects of this compound and calculate its IC50 value.

Materials:

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Protocol:

-

Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

-

Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).

-

Incubate the plate for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

6-well plates

Protocol:

-

Seed 2 x 10^5 cells per well in a 6-well plate and allow them to attach overnight.

-

Treat the cells with the desired concentrations of this compound for 24 hours.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the samples by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflow.

Caption: Proposed signaling cascade of this compound leading to apoptosis.

Caption: General experimental workflow for studying this compound effects.

Application Notes and Protocols for Antibacterial Susceptibility Testing of Kibdelin C2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kibdelin C2 is a novel investigational agent with potential broad-spectrum antibacterial activity. As with any new antimicrobial compound, rigorous and standardized in vitro susceptibility testing is crucial to determine its spectrum of activity, potency, and potential clinical utility. These application notes provide detailed protocols for determining the antibacterial susceptibility of various bacterial isolates to this compound using established methods such as broth microdilution for Minimum Inhibitory Concentration (MIC) determination and the Kirby-Bauer disk diffusion method.

Principle of Antibacterial Susceptibility Testing

Antimicrobial susceptibility testing (AST) is performed to determine the concentration of an antimicrobial agent required to inhibit the growth of a specific microorganism in vitro.[1] The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after overnight incubation.[2][3][4] MIC values are a key parameter for assessing the efficacy of a new antibiotic against different bacterial strains.[5] Another common method is the disk diffusion (Kirby-Bauer) test, which provides a qualitative assessment of susceptibility based on the size of the growth inhibition zone around an antibiotic-impregnated disk.[6][7]

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the quantitative susceptibility of a bacterial strain to an antimicrobial agent.[6]

Materials:

-

This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline (0.85% w/v)

-

Multichannel pipette

-

Incubator (35 ± 2°C)

-

Spectrophotometer

Procedure:

-

Preparation of this compound Dilutions:

-

Create a serial two-fold dilution of this compound in CAMHB in the 96-well plate.

-

The typical final concentration range to test for a new compound might be from 128 µg/mL down to 0.06 µg/mL.

-

Ensure each well contains 50 µL of the respective this compound concentration.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

-

Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Inoculation of Microtiter Plate:

-

Add 50 µL of the standardized bacterial inoculum to each well containing the this compound dilutions.[4]

-

The final volume in each well will be 100 µL.

-

Include a positive control well (CAMHB with inoculum, no drug) and a negative control well (CAMHB only).

-

-

Incubation:

-

Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

Kirby-Bauer Disk Diffusion Method

This method provides a qualitative measure of susceptibility and is useful for screening multiple isolates.

Materials:

-

Sterile paper disks (6 mm diameter)

-

This compound solution of a known concentration

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Forceps

-

Incubator (35 ± 2°C)

-

Ruler or caliper

Procedure:

-

Inoculum Preparation:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

-

Plate Inoculation:

-

Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.[8]

-

-

Disk Application:

-

Using sterile forceps, apply a paper disk impregnated with a known amount of this compound onto the surface of the inoculated agar.

-

Gently press the disk to ensure complete contact with the agar.

-

-

Incubation:

-

Incubate the plates in an inverted position at 35 ± 2°C for 16-20 hours.

-

-

Measuring the Zone of Inhibition:

-

After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters.[7]

-

Data Presentation

The following tables present hypothetical data for this compound to illustrate how results should be structured.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.

| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Positive | 2 |

| Enterococcus faecalis ATCC 29212 | Positive | 4 |

| Streptococcus pneumoniae ATCC 49619 | Positive | 1 |

| Escherichia coli ATCC 25922 | Negative | 8 |

| Pseudomonas aeruginosa ATCC 27853 | Negative | 32 |

| Klebsiella pneumoniae ATCC 13883 | Negative | 16 |

Table 2: Zone of Inhibition Diameters for this compound (30 µg disk) against various bacterial strains.

| Bacterial Strain | Gram Stain | Zone Diameter (mm) | Interpretation |

| Staphylococcus aureus ATCC 29213 | Positive | 22 | Susceptible |

| Enterococcus faecalis ATCC 29212 | Positive | 18 | Intermediate |

| Streptococcus pneumoniae ATCC 49619 | Positive | 25 | Susceptible |

| Escherichia coli ATCC 25922 | Negative | 15 | Intermediate |

| Pseudomonas aeruginosa ATCC 27853 | Negative | 10 | Resistant |

| Klebsiella pneumoniae ATCC 13883 | Negative | 12 | Resistant |

(Note: Interpretation breakpoints for Susceptible, Intermediate, and Resistant would need to be established through further studies).

Visualizations

Hypothetical Signaling Pathway Inhibition by this compound

The following diagram illustrates a hypothetical mechanism of action where this compound inhibits a key bacterial signaling pathway, for example, cell wall synthesis.

Caption: Hypothetical inhibition of peptidoglycan synthesis by this compound.

Experimental Workflow for MIC Determination

This diagram outlines the key steps in the broth microdilution protocol.

Caption: Workflow for Broth Microdilution MIC Testing.

Logical Relationship for Susceptibility Interpretation

This diagram illustrates the decision-making process for interpreting susceptibility results.

Caption: Logic for interpreting MIC results.

References

Application Notes and Protocols: Kibdelin C2 as a Topoisomerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topoisomerases are essential enzymes that resolve topological challenges in DNA during critical cellular processes such as replication, transcription, and chromosome segregation.[1][2] These enzymes function by creating transient single- or double-stranded breaks in the DNA backbone, allowing for the passage of another DNA segment before resealing the break.[3][4] Due to their critical role in cell proliferation, topoisomerases have emerged as key targets for the development of anticancer therapies.[3][5] Topoisomerase inhibitors are compounds that interfere with this enzymatic activity, leading to the accumulation of DNA damage and subsequent induction of apoptosis in rapidly dividing cancer cells.[3][5] These inhibitors are broadly classified into two categories: topoisomerase poisons, which stabilize the transient DNA-enzyme cleavage complex, and catalytic inhibitors, which prevent the enzyme from binding to DNA or hydrolyzing ATP.[3][4][6]

This document provides detailed application notes and protocols for the characterization of a novel topoisomerase inhibitor, Kibdelin C2. The following sections will describe its mechanism of action, provide quantitative data on its inhibitory activity, and outline detailed experimental procedures for its evaluation.

Mechanism of Action

This compound is a potent inhibitor of both type I and type II topoisomerases. Its primary mechanism involves the stabilization of the topoisomerase-DNA cleavage complex, classifying it as a topoisomerase poison.[3] By preventing the re-ligation of the DNA strands, this compound induces the accumulation of single- and double-strand breaks, which triggers a DNA damage response and ultimately leads to apoptosis.

The proposed signaling pathway for this compound-induced apoptosis is initiated by the formation of stable this compound-topoisomerase-DNA ternary complexes. This leads to the activation of DNA damage sensors, which in turn activate downstream effector kinases. These signaling cascades culminate in the activation of caspases and the execution of the apoptotic program.

References

- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 4. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Kibdelin C2 (Kibdelone C) in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kibdelone C, a polycyclic tetrahydroxanthone natural product, has demonstrated potent cytotoxic effects against a range of human cancer cell lines.[1] Its mechanism of action involves the disruption of the actin cytoskeleton, a critical component for cell structure, motility, and proliferation. Notably, this disruption occurs without direct binding to actin, suggesting an indirect mechanism of action that presents a compelling area for cancer research and drug development. These application notes provide a summary of the cytotoxic activity of Kibdelone C and detailed protocols for its study in cancer cell line research.

Data Presentation

The cytotoxic activity of Kibdelone C and its derivatives has been evaluated against various human cancer cell lines, demonstrating efficacy in the low nanomolar range.

| Compound | Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |

| (+)-Kibdelone C | HCT116 | Colon Carcinoma | ~3-5 | [1] |

| (-)-Kibdelone C | HCT116 | Colon Carcinoma | ~3-5 | [1] |

| Methyl Kibdelone C | HCT116 | Colon Carcinoma | ~3-5 | [1] |

| Kibdelone C | SR | Leukemia | < 1 | |

| Kibdelone C | SN12C | Renal Carcinoma | < 1 | |

| Kibdelones (A, B, C) | Various | Lung, Colon, Ovarian, Prostate, Breast | < 5 |

Signaling Pathway

Kibdelone C induces cancer cell death by disrupting the actin cytoskeleton. While the precise molecular mechanism is still under investigation, it is understood that Kibdelone C does not directly bind to actin. This suggests an indirect action, potentially through the modulation of actin-binding proteins (ABPs) that regulate actin polymerization and depolymerization. This disruption of the actin filament dynamics leads to impaired cell division, migration, and ultimately, apoptosis.

Caption: Proposed signaling pathway of Kibdelone C in cancer cells.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of Kibdelone C on cancer cell lines.

Cell Culture

This protocol outlines the general procedure for culturing HCT116 and A549 cancer cell lines.

Materials:

-

HCT116 or A549 cell line

-

McCoy's 5A Medium (for HCT116) or DMEM (for A549)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-75)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Culture cells in a T-75 flask with the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin with 5 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube.

-

Centrifuge at 1,000 rpm for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh medium.

-

Seed new flasks at the desired density for subculturing or experiments.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

Kibdelone C stock solution (in DMSO)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

-

Prepare serial dilutions of Kibdelone C in complete medium.

-

Remove the medium from the wells and add 100 µL of the Kibdelone C dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

Immunofluorescence Staining of F-actin

This protocol is for visualizing the actin cytoskeleton in cells treated with Kibdelone C.

Materials:

-

Cells cultured on glass coverslips

-

Kibdelone C

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

1% Bovine Serum Albumin (BSA) in PBS

-

Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with Kibdelone C at the desired concentration and for the desired time. Include a vehicle control.

-

Aspirate the medium and wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific binding with 1% BSA for 30 minutes.

-

Incubate with fluorescently labeled phalloidin (diluted in 1% BSA) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash three times with PBS.

-

Mount the coverslips on microscope slides using mounting medium.

-

Visualize the actin cytoskeleton and nuclei using a fluorescence microscope.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for evaluating a novel anti-cancer compound like Kibdelone C.

Caption: General experimental workflow for Kibdelone C studies.

References

Troubleshooting & Optimization

Kibdelin C2 stability issues in aqueous solution

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Kibdelin C2. It addresses common stability issues encountered in aqueous solutions and offers troubleshooting strategies to ensure reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns in aqueous solutions?

This compound is a potent experimental molecule under investigation for its therapeutic potential. As a complex natural product derivative, its structure contains moieties that are susceptible to degradation in aqueous environments. The two primary stability concerns are:

-

Hydrolysis: this compound contains a lactone (cyclic ester) ring that is prone to hydrolysis, especially under basic or neutral pH conditions. This reaction opens the ring to form an inactive carboxylic acid metabolite (KC2-HYD).[1][2][3][4]

-

Oxidation: The molecule possesses an electron-rich phenolic group that can be easily oxidized, particularly when exposed to air, light, or certain metal ions.[5][6][7] This process can lead to the formation of colored quinone-like degradants (KC2-OX) and a loss of biological activity.

Q2: What are the visible signs of this compound degradation?

Degradation can manifest in several ways:

-

Visual Changes: A freshly prepared solution of this compound should be clear and colorless. The development of a yellow or brownish tint is a common indicator of oxidative degradation.

-

Analytical Changes: When analyzed by chromatography (e.g., HPLC, LC-MS), degradation is indicated by a decrease in the peak area of the parent this compound molecule over time and the appearance of new peaks corresponding to degradation products.[8][9][10]

-

Loss of Activity: In biological assays, a time-dependent decrease in the expected potency or efficacy is a strong indicator of compound instability in the assay medium.

Q3: How should I prepare and store aqueous solutions of this compound to minimize degradation?

To ensure maximum stability, follow these guidelines:

-

Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-20 mM) in an anhydrous, high-purity solvent like DMSO. Store this stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.

-

Aqueous Working Solutions: Prepare aqueous working solutions fresh for each experiment by diluting the DMSO stock into your desired aqueous buffer.

-

pH: Use a slightly acidic buffer (pH 4.0-5.5) for dilutions, as this compound exhibits maximum stability in this range. Avoid neutral or alkaline buffers (pH > 7) if possible.

-

Temperature: Keep aqueous solutions on ice and use them as quickly as possible.

-

Oxygen and Light: To prevent oxidation, use buffers that have been degassed by sparging with nitrogen or argon. Protect solutions from light by using amber vials or wrapping containers in foil.

Q4: Which analytical techniques are recommended for monitoring this compound stability?

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard approach for quantifying this compound and its degradation products.[11][12][13][14] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the structures of unknown degradation products.[9][10][15][16]

Troubleshooting Guide

Problem: My experimental results are inconsistent, or I observe a loss of biological activity over time.

-

Possible Cause: This is a classic sign of this compound degradation in your aqueous assay buffer. The rate of degradation can be influenced by the buffer's pH, composition, temperature, and the duration of the experiment.

-

Troubleshooting Steps:

-

Verify Solution Age: Always use freshly prepared aqueous solutions of this compound for your experiments. Do not use solutions that have been stored for several hours at room temperature or even at 4°C.

-

Check Buffer pH: Measure the pH of your experimental buffer. If it is neutral or alkaline, the hydrolysis rate may be significant. Refer to the pH-stability data in Table 1.

-

Perform a Time-Course Stability Study: Analyze the concentration of this compound in your assay buffer at different time points (e.g., 0, 1, 2, 4, and 24 hours) using the HPLC method described in the protocols section. This will determine the compound's half-life under your specific experimental conditions.

-

Mitigation Strategies:

-

If possible, adjust the assay buffer to a more acidic pH (e.g., pH 5.5) where this compound is more stable.

-

Reduce the incubation time of the experiment.

-

Prepare the compound solution immediately before adding it to the assay.

-

-

Problem: My this compound solution has turned yellow/brown.

-

Possible Cause: This color change is characteristic of oxidation of the phenolic moiety in this compound. This is often accelerated by exposure to atmospheric oxygen, light, or trace metal contaminants in the buffer.

-

Troubleshooting Steps:

-

Protect from Light: Ensure all solutions containing this compound are protected from ambient and UV light by using amber vials or aluminum foil.

-

De-gas Buffers: Prepare buffers with high-purity water and de-gas them thoroughly by sparging with an inert gas (nitrogen or argon) for 15-20 minutes before use.

-

Consider Additives: In some cases, adding a small amount of an antioxidant (e.g., 0.01% BHT) or a chelating agent (e.g., 100 µM EDTA) to the buffer can help prevent oxidation.[17] However, these additives must be tested for compatibility with your specific assay.

-

Source of Reagents: Ensure high-purity reagents are used for buffer preparation, as trace metal impurities can catalyze oxidation.

-

Problem: I am observing new and unexpected peaks in my HPLC or LC-MS analysis.

-

Possible Cause: The appearance of new peaks that grow over time while the parent this compound peak decreases is definitive evidence of degradation.[18]

-

Troubleshooting Steps:

-

Identify the Degradants: Use the information in Table 2 to make a preliminary identification of the degradation products. The primary hydrolysis product (KC2-HYD) will have a mass increase of +18 Da (addition of H₂O). Oxidized products (KC2-OX) may show a mass increase of +16 Da (addition of oxygen) or a decrease of -2 Da (formation of a quinone).

-

Characterize with LC-MS/MS: To confirm the identity of the degradants, perform LC-MS/MS analysis. The fragmentation pattern of the degradation products can be compared to that of the parent compound to elucidate their structures.[9][15]

-

Review Experimental Conditions: The identity of the major degradant can provide clues about the instability trigger. A prominent KC2-HYD peak points to pH-related hydrolysis, whereas a prominent KC2-OX peak indicates an oxidation issue. Use this information to refine your solution preparation and handling protocol as described above.

-

Quantitative Stability Data

Table 1: pH-Rate Profile for this compound Degradation in Aqueous Buffers

| pH | Temperature (°C) | Half-life (t½) in hours | Primary Degradation Pathway |

| 3.0 | 25°C | > 72 hours | Minimal Degradation |

| 5.0 | 25°C | ~ 48 hours | Hydrolysis |

| 7.4 | 25°C | ~ 6 hours | Hydrolysis & Oxidation |

| 9.0 | 25°C | < 1 hour | Rapid Hydrolysis |

| 7.4 | 4°C | ~ 24 hours | Hydrolysis & Oxidation |

Table 2: Common Degradation Products of this compound Identified by LC-MS

| Degradant ID | Name | Molecular Weight Change | Description | Typical HPLC Retention |

| KC2-HYD | Hydrolysis Product | +18.01 Da | Result of lactone ring opening. | More polar, elutes earlier than this compound. |

| KC2-OX1 | Oxidation Product 1 | +15.99 Da | Mono-hydroxylated species. | Polarity similar to or slightly greater than this compound. |

| KC2-OX2 | Oxidation Product 2 | -2.02 Da | Quinone-like species. | Less polar, may elute later than this compound. |

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This protocol describes a reverse-phase HPLC method capable of separating this compound from its primary degradation products.[11][12][14]

-

Instrumentation: HPLC system with a UV/Vis or Diode Array Detector.

-

Column: C18 column, 4.6 x 150 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Gradient Program:

-

0-2 min: 20% B

-

2-15 min: 20% to 80% B (linear gradient)

-

15-17 min: 80% B

-

17-17.1 min: 80% to 20% B (linear gradient)

-

17.1-20 min: 20% B (re-equilibration)

-

-

Sample Preparation for Stability Study:

-

Prepare a 1 mg/mL stock solution of this compound in DMSO.

-

Dilute the stock solution to a final concentration of 20 µg/mL in the desired aqueous buffer (e.g., pH 7.4 phosphate buffer).

-

Place the solution in a temperature-controlled environment (e.g., 25°C water bath), protected from light.

-

At each designated time point (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot and immediately quench the degradation by diluting it 1:1 with Mobile Phase A. If necessary, store these quenched samples at -20°C until analysis.

-

Inject the samples onto the HPLC system.

-

-

Data Analysis: Calculate the percentage of remaining this compound at each time point relative to the initial (t=0) peak area. The percentage of each degradant can be calculated using the relative peak areas.

Protocol 2: Preparation of a Stabilized Aqueous Working Solution

This protocol provides a best-practice method for preparing this compound solutions for biological assays.

-

Buffer Preparation: Prepare the desired aqueous buffer (e.g., 50 mM citrate buffer, pH 5.0). Use high-purity water and reagents.

-

Degassing: Place the buffer in a sealed container and sparge with a gentle stream of nitrogen or argon gas for at least 20 minutes to remove dissolved oxygen.

-

Stock Solution: Thaw a single-use aliquot of this compound in DMSO (e.g., 10 mM) at room temperature.

-

Dilution: Just before use, dilute the DMSO stock solution to the final desired concentration in the pre-chilled, degassed aqueous buffer. Ensure the final concentration of DMSO is compatible with your assay (typically ≤ 0.5%).

-

Handling: Keep the final aqueous solution on ice and protected from light at all times. Use the solution within 1-2 hours of preparation for best results.

Visualizations

Caption: Hypothetical degradation pathways of this compound.

Caption: Troubleshooting workflow for this compound instability.

Caption: Experimental workflow for stability assessment.

References

- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Identifying lactone hydrolysis in pharmaceuticals. A tool for metabolite structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Degradation Analysis Using LC-MS/MS | PPTX [slideshare.net]

- 11. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. openaccessjournals.com [openaccessjournals.com]

- 14. researchgate.net [researchgate.net]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. academic.oup.com [academic.oup.com]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. zefsci.com [zefsci.com]

Technical Support Center: Optimizing Kibdelin C2 Concentration for Cytotoxicity Assays

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Kibdelin C2 for in vitro cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?

A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its cytotoxic potential. A common starting point is a logarithmic serial dilution series, for example, from 100 µM down to 0.01 µM. This wide range helps in identifying the IC50 (half-maximal inhibitory concentration) value of the compound for the specific cell line being tested.

Q2: Which type of cytotoxicity assay is most suitable for testing this compound?

A2: The choice of assay depends on the expected mechanism of action of this compound. Commonly used assays include:

-

MTT/XTT Assays: These colorimetric assays measure metabolic activity and are suitable for assessing cell viability.[1][2]

-

LDH Release Assay: This assay measures lactate dehydrogenase (LDH) released from damaged cells, indicating loss of membrane integrity.

-

ATP-based Assays: These assays quantify ATP levels as an indicator of viable, metabolically active cells.

-

Real-time Cytotoxicity Assays: These assays use non-lytic reagents to continuously monitor cell death over time.

It is often advisable to use two different assay methods to confirm the cytotoxic effects and rule out assay-specific artifacts.

Q3: How long should I incubate the cells with this compound?

A3: Incubation time is a critical parameter and should be optimized. Typical incubation times for cytotoxicity assays range from 24 to 72 hours.[3] A time-course experiment (e.g., 24h, 48h, and 72h) is recommended to determine the optimal endpoint for observing the cytotoxic effects of this compound.

Q4: What are the essential controls to include in my cytotoxicity assay plate?

A4: Proper controls are crucial for data interpretation. The following controls should be included:

-

Untreated Cells (Negative Control): Cells cultured in medium without any treatment.

-

Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO) at the highest concentration used in the experiment.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin, staurosporine) to ensure the assay is working correctly.

-

Medium Blank: Wells containing only cell culture medium to measure background absorbance/fluorescence.[3]

Troubleshooting Guide

| Problem | Possible Cause | Solution |

| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects on the plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette carefully and consistently. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |

| No cytotoxic effect observed even at high concentrations | This compound may not be cytotoxic to the chosen cell line, the concentration range is too low, or the incubation time is too short. | Test on a different cell line. Expand the concentration range to higher levels. Perform a time-course experiment with longer incubation periods. |

| "Bell-shaped" dose-response curve | Compound precipitation at high concentrations, or off-target effects. | Visually inspect the wells for any precipitate. Reduce the highest concentration tested. Consider if the compound has complex biological effects.[3] |

| High background signal in blank wells | Contamination of the medium or assay reagents. | Use fresh, sterile medium and reagents. Ensure aseptic techniques are followed throughout the experiment. |

| Inconsistent results between experiments | Variations in cell passage number, cell health, or reagent preparation. | Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase when seeding. Prepare fresh reagents for each experiment. |

Experimental Protocols

General Protocol for Determining Optimal this compound Concentration using an MTT Assay

This protocol provides a general framework. Specific parameters should be optimized for your cell line and experimental conditions.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Harvest cells that are in the logarithmic growth phase.

-

Perform a cell count and determine cell viability (should be >95%).

-

Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

-

Incubate the plate for 24 hours to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. A common approach is a 1:2 or 1:3 serial dilution.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Include vehicle control and untreated control wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After incubation, add 10 µL of MTT solution to each well.[1]

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[1]

-

Carefully remove the medium from the wells.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

-

Incubate for 15 minutes at room temperature with gentle shaking.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Subtract the background absorbance from the medium blank wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-